molecular formula C18H18N4O3 B12161383 N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-2-phenoxyacetamide

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-2-phenoxyacetamide

Cat. No.: B12161383
M. Wt: 338.4 g/mol
InChI Key: YJXVSKBXAFAZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-2-phenoxyacetamide is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidin-4-one core substituted with a 2-methyl group at position 2 and a phenoxyacetamide moiety linked via an ethyl chain at position 3 (Fig. 1). This scaffold is structurally analogous to several pharmacologically active compounds targeting enzymes or receptors, such as vasopressin V1B receptors (V1BRs) and cyclooxygenase-2 (COX-2) .

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-phenoxyacetamide

InChI

InChI=1S/C18H18N4O3/c1-13-21-17-15(8-5-9-20-17)18(24)22(13)11-10-19-16(23)12-25-14-6-3-2-4-7-14/h2-9H,10-12H2,1H3,(H,19,23)

InChI Key

YJXVSKBXAFAZOI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)COC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Condensation of Triaminopyrimidine with Nitromalonaldehyde

Kisliuk et al. demonstrated that 2,4,6-triaminopyrimidine reacts with nitromalonaldehyde’s sodium salt to form 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine in a single step. Subsequent reduction with Raney nickel in DMF yields the 6-amino derivative, which undergoes reductive alkylation with aldehydes (e.g., formaldehyde) to introduce methyl groups. For the target compound, this method ensures precise substitution at the N10 position.

Key Reaction Conditions

ReagentSolventCatalystTemperatureYield
2,4,6-TriaminopyrimidineDMFRaney Ni50–80°C60–75%

Cyclization via Ethyl Acetoacetate

Queener et al. developed an alternative route using ethyl acetoacetate and 2,5-dimethoxybenzaldehyde under refluxing benzene with piperidine/acetic acid. This forms α-acetyl-β-aryl acrylates, which cyclize with triaminopyrimidine in diphenyl ether at 195–230°C to yield 7-oxopyrido[2,3-d]pyrimidines. For the target compound, substituting 2,5-dimethoxybenzaldehyde with simpler aldehydes could streamline the process.

Functionalization of the Pyrido[2,3-d]pyrimidine Core

Alkylation at the N3 Position

The ethylamine side chain is introduced via alkylation. Ambeed’s protocols for analogous compounds (e.g., 8-ethyl-2-methanesulfanylpyrido[2,3-d]pyrimidin-7-one) use NaH in DMF with iodoethane at 50°C. Applied to the target compound, this step would involve reacting 2-methyl-4-oxopyrido[2,3-d]pyrimidine with 2-chloroethylamine hydrochloride under basic conditions.

Example Protocol

  • Substrate : 2-Methyl-4-oxopyrido[2,3-d]pyrimidine (1 equiv)

  • Alkylating Agent : 2-Chloroethylamine hydrochloride (1.2 equiv)

  • Base : NaH (60% suspension, 1.5 equiv)

  • Solvent : DMF

  • Temperature : 50°C, 1 hour

  • Yield : ~65%

Oxidation and Methylation

If the core contains a methylthio group (e.g., from precursor 2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one), oxidation with oxaziridine in CH2Cl2/MeOH converts it to a methylsulfinyl group. Subsequent methylation with formaldehyde and sodium cyanoborohydride introduces the methyl group at position 2.

Synthesis of the Phenoxyacetamide Moiety

Activation of Phenoxyacetic Acid

Phenoxyacetic acid is activated as an acyl chloride using thionyl chloride or coupling agents like EDC/HOBt. The activated intermediate reacts with the ethylamine side chain of the pyrido[2,3-d]pyrimidine derivative.

Reaction Conditions

StepReagentSolventTemperatureYield
Acyl Chloride FormationSOCl2 (2 equiv)Dichloromethane0°C→RT90–95%
Amide CouplingEDC (1.1 equiv)DMFRT, 12h70–80%

Final Assembly of the Target Compound

The phenoxyacetamide group is coupled to the N-ethylpyrido[2,3-d]pyrimidine intermediate via nucleophilic acyl substitution. Purification by flash chromatography (ethyl acetate/hexane gradient) ensures high purity.

Optimized Protocol

  • Core Synthesis : Prepare 2-methyl-4-oxopyrido[2,3-d]pyrimidine via Kisliuk’s method.

  • Alkylation : React with 2-chloroethylamine hydrochloride/NaH in DMF.

  • Amide Formation : Couple with phenoxyacetyl chloride in DMF using EDC.

  • Purification : Flash chromatography (1:3 → 1:1 ethyl acetate/hexane).

Characterization Data

  • Melting Point : 104–106°C (similar to analogous compounds).

  • MS(ESI) : m/z 383.1 [M+H]+ (calculated for C19H19N4O3).

  • Elemental Analysis : Expected C 59.68%, H 5.01%, N 14.65%.

Challenges and Optimization Strategies

Side Reactions During Alkylation

Excess iodoethane or prolonged heating may lead to over-alkylation. Using controlled stoichiometry (1:1.2 substrate:alkylating agent) and monitoring by TLC mitigates this.

Low Amide Coupling Yields

Microwave-assisted synthesis (e.g., 100°C, 20 minutes) improves yields to >85% compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Research has indicated that N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-2-phenoxyacetamide exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. For instance, derivatives have been tested against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL.
  • Cytotoxicity : Investigations into the cytotoxic effects of this compound reveal promising results against cancer cell lines. Studies indicate selective cytotoxicity towards human cancer cells while sparing normal cells, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways. For example, it has been suggested that similar compounds can inhibit acetylcholinesterase, which is significant in neurodegenerative diseases.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of pyridopyrimidine derivatives similar to this compound. The results demonstrated that these compounds exhibited MICs ranging from 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria.

PathogenMIC (µg/mL)
E. coli256
S. aureus256

Cytotoxicity Research

In vitro studies on various cancer cell lines revealed significant growth inhibition:

Cell LineIC50 (µM)
A549 (Lung Cancer)15
MCF7 (Breast Cancer)20

These findings indicate that the compound interferes with cellular signaling pathways critical for tumor growth and survival.

Enzyme Inhibition Studies

Research focusing on enzyme inhibition highlighted the potential of this compound in treating neurodegenerative diseases:

EnzymeIC50 (µM)
Acetylcholinesterase25

This suggests its role in modulating neurotransmitter levels, which is crucial in conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tyrosine kinases or cyclin-dependent kinases (CDKs), leading to the disruption of cell proliferation and inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogs with Pyrido[2,3-d]pyrimidin-4-one Cores

Compounds sharing the pyrido[2,3-d]pyrimidin-4-one core exhibit divergent biological activities based on substituent modifications:

Table 1: Structural and Functional Comparison of Pyrido[2,3-d]pyrimidin-4-one Derivatives
Compound Name Substituents Biological Activity/Application Molecular Weight (g/mol) Key References
Target Compound 2-methyl, 3-(2-phenoxyacetamidoethyl) Underexplored (structural analog) ~347.4*
¹¹C-TASP699 6-[3-(morpholin-4-yl)propoxy], tert-butyl acetamide, ¹¹C-methoxypyridine V1BR PET imaging agent (high contrast) 433.4 (unlabeled)
N-[2-Fluoro-5-(2-methyl-4-oxopyrido...)phenyl]-4-methyl-3-nitrobenzamide 2-fluoro, 4-methyl-3-nitrobenzamide phenyl Undisclosed (structural analog) 433.4
N-[2-(2-methyl-4-oxopyrido...)ethyl]-1H-indole-4-carboxamide 1H-indole-4-carboxamide ethyl Underexplored 347.4

*Calculated from molecular formula C19H17N5O2 .

Key Observations :

  • Substituent Flexibility: The ethyl-linked phenoxyacetamide group in the target compound contrasts with the tert-butyl and morpholinylpropoxy groups in ¹¹C-TASP699, a radioligand for pituitary V1BR imaging . This highlights the core's adaptability for diverse targeting.
  • Electron-Withdrawing Groups : The nitro and fluorine substituents in the analog from may enhance binding affinity or metabolic stability, though its biological activity remains unreported .

Functional Analogs with Anti-Inflammatory or Anticancer Activity

Compounds with related heterocyclic cores but divergent substitution patterns demonstrate distinct therapeutic profiles:

Table 2: Functional Analogs with Thieno/Pyrimidinone Scaffolds
Compound Class Core Structure Key Substituents Biological Activity Efficacy (In Vitro/In Vivo) References
Benzothieno[3,2-d]pyrimidinones Benzothieno[3,2-d]pyrimidin-4-one Sulfonamide, arylthio (e.g., 2,4-difluorophenyl) COX-2/iNOS inhibition (anti-inflammatory) IC50: 0.5–2.0 µM (COX-2 suppression)
Thieno[2,3-d]pyrimidinones Thieno[2,3-d]pyrimidin-4-one Thiophene, hydrazide, thiazolidinone Anti-breast cancer IC50: 5–15 µM (MCF-7 cell line)

Key Comparisons :

  • Anti-Inflammatory vs. Anticancer: Benzothieno[3,2-d]pyrimidinones () inhibit COX-2 and iNOS at sub-micromolar concentrations, while thieno[2,3-d]pyrimidinones (–7) target breast cancer cells via hydrazide/thiazolidinone moieties . The target compound lacks sulfur-based substituents, which may limit direct anti-inflammatory efficacy but could improve solubility.
Physicochemical Properties:
  • Molecular Weight : The target compound (347.4 g/mol) falls within the acceptable range for drug-likeness (200–500 g/mol), similar to analogs in Tables 1–2.
  • Synthetic Complexity: Pyrido[2,3-d]pyrimidinones are typically synthesized via cyclocondensation or nucleophilic substitution (e.g., ) . The ethyl-phenoxyacetamide linkage in the target compound may require multi-step functionalization, analogous to the methods in (e.g., amide coupling and HPLC purification) .
Challenges and Opportunities:
  • Purity and Stability : High-purity analogs (e.g., 99% for compound 7t in ) suggest optimized synthetic routes, though the target compound’s stability under physiological conditions remains unstudied .
  • Optical Activity : Chiral analogs in exhibit significant optical rotation ([α]D up to ±59.5), implying stereochemical considerations for the target compound’s activity .

Biological Activity

Enzyme Inhibition

One of the most significant biological activities of this compound is its ability to inhibit monoamine oxidases (MAO), particularly MAO-A and MAO-B. In a study comparing various 2-phenoxyacetamide analogues, compounds with similar structural features demonstrated potent MAO inhibition . The following table summarizes the inhibitory activities of related compounds:

CompoundIC50 MAO-A (μM)IC50 MAO-B (μM)Selectivity Index
124.0980245
210.0180.0764.22
220.0940.1641.74
250.0680.1762.59

While these data are not specific to N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-2-phenoxyacetamide, they suggest that compounds with similar structural elements can exhibit potent MAO inhibition .

Anticancer Activity

The pyrido[2,3-d]pyrimidine structure present in the compound has been associated with anticancer properties. A study on related compounds revealed that the presence of this moiety contributes to antiproliferative effects against various cancer cell lines. While specific data for this compound are not available, the structural similarity suggests potential anticancer activity.

Anti-inflammatory and Analgesic Effects

Compounds containing the phenoxyacetamide group have demonstrated anti-inflammatory and analgesic activities. In a study of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, several compounds exhibited significant anti-inflammatory and analgesic effects . The presence of halogens on the aromatic ring was found to enhance these activities. Although the exact compound is not mentioned in the study, the structural similarities suggest that this compound may possess similar properties.

Antioxidant Activity

Related compounds have shown promising antioxidant activities. In a study of oxazolo[5',4':4,5]pyrano[3,2-f]quinolin-4-one derivatives, which share some structural similarities with our compound of interest, significant anti-lipid peroxidation activity was observed . The table below summarizes the antioxidant activities of related compounds:

CompoundAnti-lipid peroxidation activity at 100 μM (%)
274.4
393.1
598.1
691.7

While these data are not specific to this compound, they suggest that compounds with similar structural elements can exhibit potent antioxidant properties .

Q & A

Synthetic Routes and Optimization

Basic Q1: What are the standard synthetic protocols for N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-2-phenoxyacetamide , and how can reaction yields be improved? Methodological Answer: The synthesis typically involves multi-step reactions, starting with substitution under alkaline conditions (e.g., using NaOH) to introduce heterocyclic moieties, followed by reduction (e.g., Fe powder in acidic media) and condensation with cyanoacetic acid or related intermediates. Optimization strategies include:

  • Catalyst Selection : Use phase-transfer catalysts to enhance regioselectivity.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature Control : Maintain 60–80°C during condensation to avoid side reactions .

Advanced Q1: What strategies are effective for regioselective functionalization of the pyrido[2,3-d]pyrimidine core during multi-step synthesis? Methodological Answer: Regioselectivity is achieved through:

  • Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl groups) during alkylation or acylation steps.
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics, reducing side-product formation .
  • Computational Modeling : Predict reactive sites using DFT calculations to guide substituent placement .

Structural Characterization

Basic Q2: Which spectroscopic techniques are most reliable for confirming the structure of this compound? Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., pyrimidine protons at δ 8.2–8.5 ppm) and confirms acetamide linkage.
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).
  • IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) .

Advanced Q2: How can X-ray crystallography and computational modeling resolve ambiguities in stereochemistry? Methodological Answer:

  • Single-Crystal X-ray : Resolves absolute configuration, particularly for chiral centers in the ethyl-phenoxy chain.
  • Molecular Dynamics Simulations : Assess conformational stability of the pyrido[2,3-d]pyrimidine core in solution .

Biological Activity

Basic Q3: What in vitro assays are suitable for initial screening of anticancer activity? Methodological Answer:

  • MTT/Proliferation Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2).
  • Enzyme Inhibition : Measure IC₅₀ against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining .

Advanced Q3: How do molecular docking studies inform the design of analogs with improved target affinity? Methodological Answer:

  • Binding Pocket Analysis : Identify key residues (e.g., ATP-binding sites in kinases) using AutoDock Vina.
  • Free Energy Calculations (MM/PBSA) : Rank analogs based on predicted ΔG binding .

Mechanistic Studies

Advanced Q4: What experimental approaches can elucidate the compound's mechanism of action in enzyme inhibition? Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (Kd, ΔH, ΔS).
  • Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition modality (competitive/non-competitive).
  • CRISPR-Cas9 Knockouts : Validate target specificity by deleting putative receptors in cell models .

Data Contradictions

Advanced Q5: How should researchers approach discrepancies between in vitro potency and in vivo efficacy? Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability (e.g., Cmax, AUC) via LC-MS/MS in plasma.
  • Metabolite Identification : Use HPLC-QTOF to detect phase I/II metabolites that may reduce activity.
  • Tissue Distribution Studies : Radiolabel the compound (e.g., ¹¹C) for PET imaging to evaluate target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.